molecular formula C17H12N4O B4949497 2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole

2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole

Cat. No.: B4949497
M. Wt: 288.30 g/mol
InChI Key: UGXCMTNRURKGGO-UHFFFAOYSA-N
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Description

2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole is a heterocyclic compound that features both pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole typically involves the formation of the pyrazole and oxadiazole rings through a series of chemical reactions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The pyrazole ring can be synthesized by the reaction of hydrazines with α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. For example, it can inhibit certain enzymes or interact with DNA to exert its biological effects . The specific pathways involved depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole is unique due to the presence of both pyrazole and oxadiazole rings, which confer a combination of properties from both types of heterocycles.

Properties

IUPAC Name

2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O/c1-2-14(10-15(3-1)16-8-9-18-20-16)12-4-6-13(7-5-12)17-21-19-11-22-17/h1-11H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXCMTNRURKGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)C3=CC=C(C=C3)C4=NN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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